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molecular formula C8H9FN2O2 B8415222 4-Fluoromethoxy-benzoic acid hydrazide

4-Fluoromethoxy-benzoic acid hydrazide

Cat. No. B8415222
M. Wt: 184.17 g/mol
InChI Key: DTVHOOMPRADQPB-UHFFFAOYSA-N
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Patent
US06265426B1

Procedure details

4-Fluoromethoxy-benzoic acid methyl ester (573 mg, 0.31 mmol) was dissolved in ethanol (10 ml) and heated under reflux with hydrazine monohydrate (0.8 ml, 1.55 mmol, 5 eq.) for 60 hrs. The volatiles were completely evaporated and the product was dried overnight under high vacuum at 40° C., to afford the title compound (577 mg, 100% yield) as a light brown solid. MS: m/e=184 (M+).
Quantity
573 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][F:12])=[CH:6][CH:5]=1.O.[NH2:15][NH2:16]>C(O)C>[F:12][CH2:11][O:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([NH:15][NH2:16])=[O:2])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
573 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OCF)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
The volatiles were completely evaporated
CUSTOM
Type
CUSTOM
Details
the product was dried overnight under high vacuum at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
FCOC1=CC=C(C(=O)NN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 577 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 1010.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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